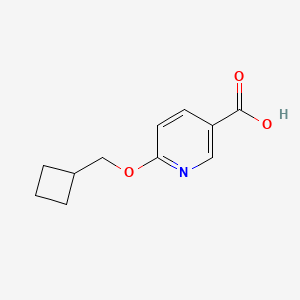

![molecular formula C12H15N3O B1391678 N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide CAS No. 1242268-22-9](/img/structure/B1391678.png)

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide

Overview

Description

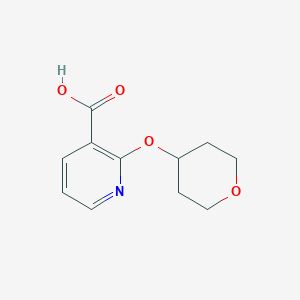

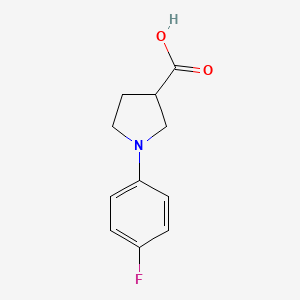

“N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is a chemical compound with the CAS Number: 1242268-22-9. It has a molecular weight of 217.27 and its linear formula is C12H15N3O . The compound is solid in physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of “N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is represented by the linear formula C12H15N3O . Further structural analysis would require more specific data such as crystallographic or spectroscopic data which is not available in the current search results.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical And Chemical Properties Analysis

“N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is a solid compound with a melting point of 126 - 129°C . It has a molecular weight of 217.27 and its linear formula is C12H15N3O .Scientific Research Applications

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold, which includes compounds like N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, is noted for its broad range of applications in medicinal chemistry. It is involved in treatments for various conditions, including cancer, tuberculosis, and other infectious diseases. These compounds have been investigated for their potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. Notably, the scaffold has been incorporated into several marketed preparations like zolimidine, zolpidem, and alpidem. The diverse therapeutic applications demonstrate the significance of this scaffold in drug discovery and development (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of the imidazo[1,2-a]pyridine scaffold are also noteworthy. The structure has been the focus of extensive research due to its importance in medicinal chemistry. Recent studies have shed light on the understanding of its pharmacological properties, particularly in enzyme inhibition, receptor ligand activity, and anti-infectious agent properties (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization

Advancements in the synthesis and functionalization of imidazo[1,2-a]pyridines are significant for pharmaceutical applications. The development of new methods using readily available starting substrates and catalysts under mild conditions has been a focus. This approach enhances biological activity and is crucial for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).

Innovative Synthesis Techniques

Innovative synthesis techniques have been developed for imidazo[1,2-a]pyridines. For example, a microwave-assisted, one-pot reaction of pyridines, α-bromoketones, and ammonium acetate has been described, providing an efficient and simple method to synthesize these compounds (Adib et al., 2010).

Antituberculosis Agents

Specific derivatives of imidazo[1,2-a]pyridine, such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, have shown promising results as new antituberculosis agents. These compounds have demonstrated excellent in vitro activity against various strains of Mycobacterium tuberculosis (Wu et al., 2016).

Anticancer Activities

The anticancer activities of the imidazo[1,2-a]pyridine system have been extensively documented. Various analogues of this compound have been used as lead molecules in clinical trials for cancer treatment, highlighting its potential as an effective anticancer agent (Goel et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide are currently unknown. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines are known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their broad spectrum of biological activity . .

Pharmacokinetics

The compound has a molecular weight of 217.27 , which suggests it may have suitable properties for oral bioavailability.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer activity.

properties

IUPAC Name |

N-imidazo[1,2-a]pyridin-5-yl-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOXYTKPMAYCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC2=NC=CN21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)

![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)

![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)